

Differentiating Dichlorobenzotrifluoride Isomers: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name:	2,3- DICHLOROBENZOTRIFLUORIDE
Cat. No.:	B1294808

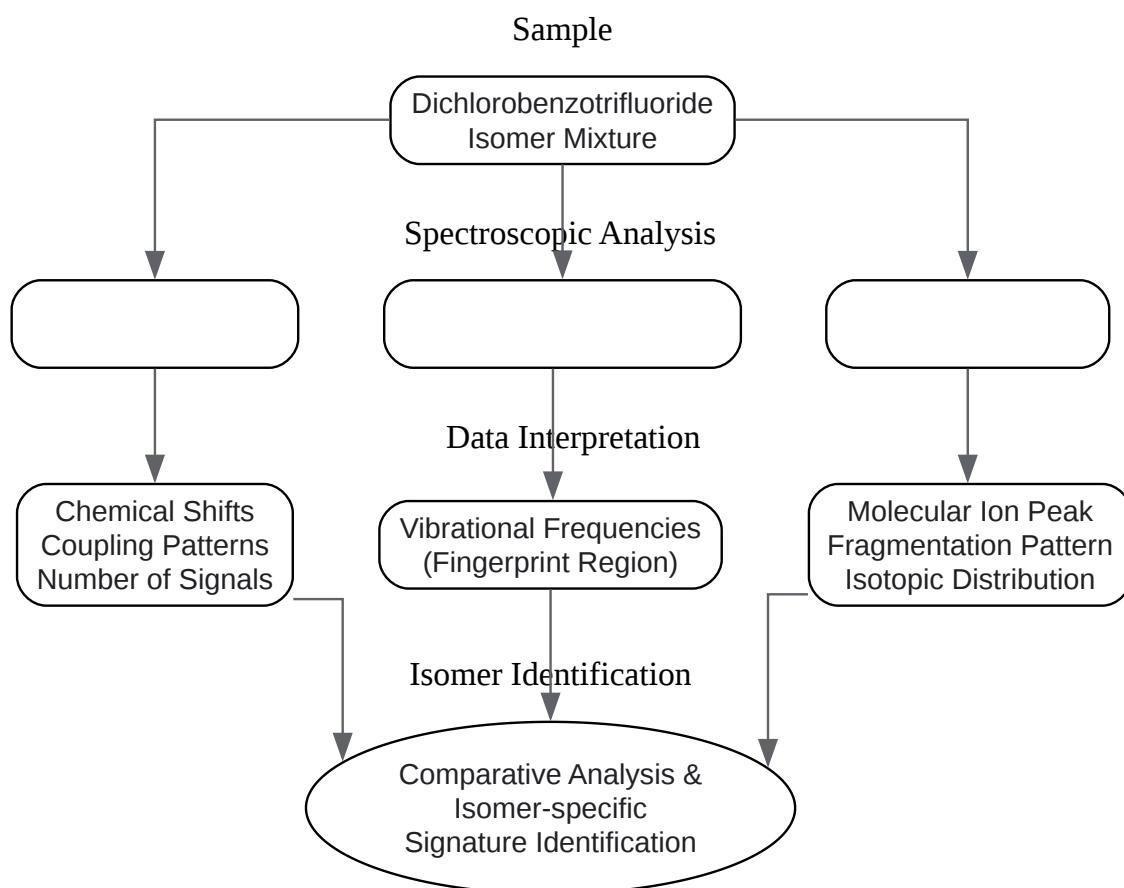
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The six isomers of dichlorobenzotrifluoride are critical building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The precise substitution pattern of the chlorine atoms on the benzotrifluoride ring dramatically influences the physicochemical properties and reactivity of these isomers. Consequently, robust analytical methodologies for their unambiguous differentiation are paramount for quality control, process optimization, and regulatory compliance. This guide provides a comparative overview of various spectroscopic techniques for distinguishing between these isomers, supported by experimental data and detailed protocols.

Spectroscopic Analysis Workflow

The differentiation of dichlorobenzotrifluoride isomers is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, while vibrational spectroscopy (Infrared and Raman) offers insights into the functional groups and overall molecular symmetry. Mass spectrometry is employed to confirm the molecular weight and can provide isomer-specific fragmentation patterns.

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